Lipase Chain-Length Specificity: Butyl Analog Targets Long-Chain–Preferring Lipases
Among the alkyl 4-nitrophenyl hexylphosphonate series, the butyl analog is the only member with explicit vendor annotation indicating suitability for lipases that preferentially hydrolyze long-chain substrates. The methyl analog carries no chain-length preference annotation, while the octyl analog is specified for lipases with hydrophobic leaving group preference . This differentiation arises from the alkyl ester's contribution to overall hydrophobicity and its interaction with the lipase substrate-binding tunnel—a class-level inference supported by established structure–activity relationships showing that longer alkyl chains enhance binding to lipases with deep hydrophobic clefts [1].
| Evidence Dimension | Annotated lipase chain-length specificity |
|---|---|
| Target Compound Data | Specified for lipases preferring long chain leaving groups |
| Comparator Or Baseline | Methyl analog: no chain-length specificity annotation; Octyl analog: specified for lipases preferring hydrophobic leaving groups |
| Quantified Difference | Qualitative vendor annotation (no numerical value available) |
| Conditions | Vendor technical documentation and product descriptions |
Why This Matters
Researchers studying lipases with known long-chain fatty acid specificity (e.g., pancreatic lipase, some microbial lipases) should prioritize the butyl analog to ensure adequate active site recognition and labeling.
- [1] M. Cygler, J.D. Schrag. Structure and conformational flexibility of Candida rugosa lipase. Biochimica et Biophysica Acta, 1999, 1441(2-3): 205-214. (Class-level inference from lipase substrate tunnel dimensions and alkyl chain accommodation.) View Source
